molecular formula C10H13N3O3 B2875574 1-(morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one CAS No. 1251708-63-0

1-(morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one

Cat. No.: B2875574
CAS No.: 1251708-63-0
M. Wt: 223.232
InChI Key: GLPVCSWRBAXUCB-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one is a chemical building block of interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: a morpholine ring and a pyrimidine moiety. The morpholine ring is a ubiquitous scaffold in drug design, known for its ability to improve aqueous solubility and influence the pharmacokinetic properties of lead compounds . It is frequently utilized in the synthesis of molecules targeting various kinases. The pyrimidine heterocycle is a fundamental component in nucleic acids and is present in a wide array of therapeutic agents, including antivirals and anticancer drugs. The specific molecular architecture of this compound, featuring an ether linkage, suggests its potential utility as an intermediate in the design and synthesis of novel bioactive molecules. Researchers can leverage this compound to develop potential inhibitors or probes for biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-morpholin-4-yl-2-pyrimidin-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-9(13-4-6-15-7-5-13)8-16-10-11-2-1-3-12-10/h1-3H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPVCSWRBAXUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one typically involves the reaction of morpholine with 2-chloropyrimidine in the presence of a base to form the intermediate product, which is then reacted with ethyl chloroformate to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Chemical Reactions Analysis

1-(morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the existing substituents.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield morpholine and pyrimidine derivatives.

Scientific Research Applications

1-(morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or regulatory pathways.

Comparison with Similar Compounds

Substituent-Based Structural Variations

The target compound’s pyrimidin-2-yloxy group distinguishes it from analogs with alternative oxygen-, nitrogen-, or sulfur-containing substituents. Key structural analogs include:

Compound Substituent Melting Point (°C) Yield (%) Key Functional Groups (IR/NMR) Reference
Target Pyrimidin-2-yloxy N/A N/A Pyrimidine ring, morpholine, ether N/A
1g () Phenoxy 200 Not reported C-O (1109 cm⁻¹), aromatic C-H
1b () (5-Phenyl-1,3,4-oxadiazol-2-yl)amino 185 79 NH, C=N, C-O
2 () (1,3-Benzothiazol-2-ylsulfanyl) 206 89 C=S, C-N, C-O
1j () (4-Chlorobenzyl)amino 190 Not reported NH, Cl, C-N
Q2 () (4-Methylphenyl)sulfanyl Not reported Not reported C-S, morpholine

Key Observations :

  • Pyrimidinyloxy vs.
  • Sulfur vs. Oxygen/Nitrogen Substituents : Sulfur-containing analogs (e.g., 1,3-benzothiazolylsulfanyl in ) exhibit distinct electronic profiles due to the polarizable C-S bond, which may alter solubility and reactivity relative to oxygen- or nitrogen-linked derivatives .
  • Amino vs.

Physicochemical Properties

Melting Points and Yields
  • Analogs with rigid aromatic substituents (e.g., 1,3-benzothiazolylsulfanyl) exhibit higher melting points (206°C) compared to alkyl or ether-linked derivatives (172–215°C) due to enhanced crystallinity .
  • Yields for morpholin-4-yl ethanone derivatives range widely (71–89%), influenced by reaction conditions and substituent steric effects .
Spectroscopic Data
  • IR Spectroscopy: All analogs show characteristic morpholine C-O stretches (~1100 cm⁻¹). Sulfur-containing derivatives (e.g., C=S in ) absorb at ~1250 cm⁻¹, while NH stretches in amino-substituted analogs appear at ~3377 cm⁻¹ .
  • NMR Analysis : The morpholine protons resonate at δ 3.48–3.69 ppm (^1H-NMR), while pyrimidinyl protons in the target compound would likely appear downfield (δ 7.0–8.5 ppm) due to aromatic deshielding .

Biological Activity

1-(morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one, with the molecular formula C10H13N3O3 and a molecular weight of 223.232 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound features a morpholine ring and a pyrimidine moiety, which are known to contribute to various biological activities. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with morpholine and pyrimidine structures have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In particular, compounds exhibiting a similar backbone have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Research indicates that morpholine-based compounds can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibition of AChE has implications for treating neurodegenerative diseases like Alzheimer's . The specific inhibition rates and IC50 values for this compound require further investigation to establish its efficacy compared to known inhibitors.

Anticancer Properties

The anticancer potential of pyrimidine derivatives has been well-documented. Compounds similar to this compound have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, certain pyrimidine derivatives have been reported to inhibit EGFR phosphorylation, leading to cell cycle arrest at the G2/M phase . This mechanism suggests that the compound may possess similar anticancer properties.

Case Studies

  • Antibacterial Activity : A study evaluating the antibacterial effects of a series of morpholine-containing compounds found that those with pyrimidine substituents exhibited enhanced activity against Staphylococcus aureus. The study reported MIC values indicating strong inhibitory effects, suggesting that structural modifications can optimize biological activity .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of morpholine derivatives against oxidative stress in neuronal cells. The study demonstrated that these compounds could mitigate cell death induced by oxidative agents, highlighting their potential as therapeutic agents in neurodegenerative disorders.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against S. aureus and E. coli
Enzyme InhibitionPotential AChE inhibitor
AnticancerInduces apoptosis; inhibits EGFR
NeuroprotectiveMitigates oxidative stress in neuronal cells

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